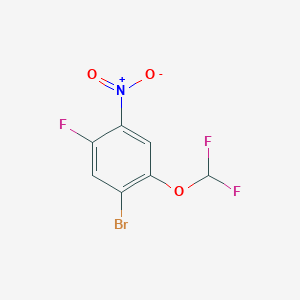![molecular formula C5H13Cl3N6O B1404844 N1-[3-(Aminométhyl)-4H-1,2,4-triazol-4-yl]glycinamide trichlorhydrate CAS No. 1351647-67-0](/img/structure/B1404844.png)
N1-[3-(Aminométhyl)-4H-1,2,4-triazol-4-yl]glycinamide trichlorhydrate
Vue d'ensemble
Description
N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Applications De Recherche Scientifique
N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in carbohydrate metabolism.
Medicine: Explored for its antidiabetic and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride typically involves the reaction of glycinamide with 3-(aminomethyl)-1,2,4-triazole under acidic conditions to form the trihydrochloride salt. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete reaction and high yield.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in high purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to its dihydro or tetrahydro derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro or tetrahydro triazole derivatives.
Substitution: Formation of alkylated or acylated triazole derivatives.
Mécanisme D'action
The mechanism of action of N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride involves its interaction with specific molecular targets, such as enzymes. For instance, it may inhibit enzymes like alpha-amylase and alpha-glucosidase, which are involved in the breakdown of carbohydrates. By inhibiting these enzymes, the compound can reduce the rate of glucose production, thereby exerting antidiabetic effects .
Comparaison Avec Des Composés Similaires
- 1,2,3-Triazole derivatives
- 1,2,4-Triazole derivatives
- Benzimidazole-triazole hybrids
- Pyrazoline-triazole hybrids
Comparison: N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride is unique due to its specific structure, which combines the triazole ring with an aminomethyl group and glycinamide moiety. This unique structure imparts specific chemical and biological properties, such as enhanced enzyme inhibition and potential therapeutic applications, distinguishing it from other triazole derivatives .
Propriétés
IUPAC Name |
2-amino-N-[3-(aminomethyl)-1,2,4-triazol-4-yl]acetamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N6O.3ClH/c6-1-4-9-8-3-11(4)10-5(12)2-7;;;/h3H,1-2,6-7H2,(H,10,12);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQHLZWMWJAEKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(N1NC(=O)CN)CN.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404765.png)




![O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine](/img/structure/B1404771.png)
![(2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B1404775.png)
![[3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester](/img/structure/B1404777.png)


![Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1404781.png)

![6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1404783.png)
